

biological activity of 4-benzylmorpholine-3-carboxylic acid

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Compound of Interest

Compound Name: 4-benzylmorpholine-3-carboxylic
Acid

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An In-depth Technical Guide on the Biological Activity of **4-Benzylmorpholine-3-carboxylic Acid**

A Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological potential of **4-benzylmorpholine-3-carboxylic acid**. Given the nascent stage of research on this specific molecule, this guide adopts a rational, evidence-based approach by extrapolating from the well-documented biological activities of structurally related morpholine and benzylmorpholine analogs. We will delve into the established significance of the morpholine scaffold in medicinal chemistry, explore the potential therapeutic targets of the benzylmorpholine carboxylic acid chemotype, and provide detailed, actionable experimental protocols to investigate its biological activity. The insights and methodologies presented herein are designed to empower researchers to unlock the therapeutic promise of this and related compounds.

The Morpholine Scaffold: A Privileged Element in Modern Drug Discovery

The morpholine ring is a heterocyclic motif of significant interest in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.^[1] Its presence in a molecule can improve aqueous solubility, metabolic stability, and

bioavailability, making it a valuable building block in the design of novel therapeutics.[1][2] A wide array of biological activities have been attributed to morpholine-containing compounds, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] This versatility underscores the potential of novel morpholine derivatives, such as **4-benzylmorpholine-3-carboxylic acid**, as starting points for drug discovery programs.

The Benzylmorpholine Carboxylic Acid Pharmacophore: A Triad of Therapeutic Potential

The chemical architecture of **4-benzylmorpholine-3-carboxylic acid** combines three key pharmacophoric elements: the morpholine ring, a benzyl group at the 4-position, and a carboxylic acid at the 3-position. This unique combination suggests several avenues for biological interaction and therapeutic application. The carboxylic acid moiety is a common feature in a vast number of drugs, often involved in critical binding interactions with biological targets.[5]

Postulated Biological Activities of 4-Benzylmorpholine-3-carboxylic Acid: An Evidence-Based Extrapolation

While direct experimental data on **4-benzylmorpholine-3-carboxylic acid** is limited[6][7], a comprehensive analysis of structurally similar compounds allows for the formulation of well-grounded hypotheses regarding its potential biological activities.

Anticancer Potential

The benzylmorpholine and benzomorpholine scaffolds have been implicated in several anticancer mechanisms.

- **Inhibition of Cytochrome P450 Enzymes:** Certain benzylmorpholine analogs have been identified as selective inhibitors of cytochrome P450 2A13 (CYP2A13).[8][9] This enzyme is involved in the metabolic activation of procarcinogens found in tobacco smoke, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8] Inhibition of CYP2A13 presents a promising strategy for the chemoprevention of tobacco-associated lung cancer.[8] The

presence of the 4-benzyl group in the target molecule suggests that it may also exhibit inhibitory activity against CYP enzymes.

- **EZH2 Inhibition:** A series of benzomorpholine derivatives have been synthesized and evaluated as inhibitors of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is often dysregulated in cancer.[\[10\]](#) Potent EZH2 inhibitors from this class have demonstrated antiproliferative activity in non-small cell lung cancer cell lines, with IC50 values in the low micromolar range.[\[10\]](#) These inhibitors were found to reduce EZH2 expression and induce cell cycle arrest.[\[10\]](#)
- **RORyt Agonism:** Novel benzomorpholine derivatives have been discovered as potent agonists of the retinoic acid receptor-related orphan receptor γ t (RORyt).[\[11\]](#) RORyt is a key regulator of Th17 cell differentiation and the production of interleukin-17 (IL-17), and its agonism is being explored as a potential strategy for cancer immunotherapy.[\[11\]](#)

Neuropharmacological Potential

The morpholine scaffold is a common feature in centrally acting drugs.

- **Monoamine Reuptake Inhibition:** A patent has been granted for benzyl morpholine derivatives that act as dual reuptake inhibitors of serotonin and norepinephrine.[\[12\]](#) Such compounds have therapeutic potential in the treatment of depression and other mood disorders. The structural similarity of **4-benzylmorpholine-3-carboxylic acid** to these patented compounds suggests it may also modulate the activity of monoamine transporters.
- **Modulation of Cholinesterases and Monoamine Oxidases:** Morpholine-based compounds have been investigated for their ability to modulate enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[\[3\]](#)

Enzyme Inhibition

Beyond the targets mentioned above, the morpholine carboxylic acid scaffold has shown promise in inhibiting other classes of enzymes.

- **Cathepsin S Inhibition:** Derivatives of morpholine-4-carboxylic acid have been identified as inhibitors of cathepsin S, a protease implicated in immune and inflammatory disorders.[\[13\]](#)

[\[14\]](#)

Proposed Synthesis of 4-Benzylmorpholine-3-carboxylic Acid

A plausible synthetic route to **4-benzylmorpholine-3-carboxylic acid** can be adapted from established methods for the synthesis of related N-substituted morpholine-3-carboxylic acids. [\[15\]](#) The proposed synthesis would involve the N-benylation of a suitable morpholine-3-carboxylic acid precursor.

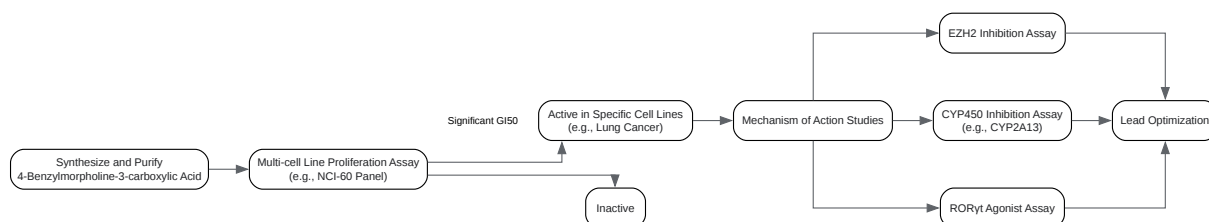
Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the biological activities of **4-benzylmorpholine-3-carboxylic acid**, the following experimental workflows are proposed.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended to evaluate the anticancer potential, starting with broad screening and progressing to more specific mechanistic studies.

Workflow for Anticancer Activity Screening:



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Caption: Workflow for anticancer activity screening of **4-benzylmorpholine-3-carboxylic acid**.

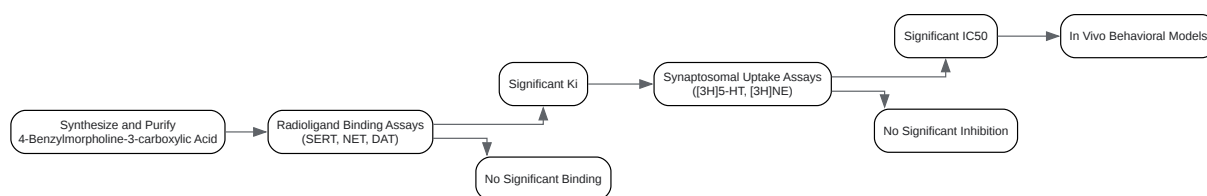
Experimental Protocol: EZH2 Inhibition Assay (Biochemical)

- Reagents and Materials: Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex, S-adenosyl-L-[methyl-3H]-methionine, histone H3 peptide substrate, scintillation cocktail, filter plates.
- Assay Procedure:
 - Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.
 - Add increasing concentrations of **4-benzylmorpholine-3-carboxylic acid** to the wells of a microplate.
 - Add the EZH2 enzyme complex to each well.
 - Initiate the reaction by adding the histone H3 peptide substrate and S-adenosyl-L-[methyl-3H]-methionine.
 - Incubate the plate at 30°C for 1 hour.
 - Stop the reaction and transfer the contents to a filter plate to capture the radiolabeled peptide.
 - Wash the filter plate to remove unincorporated radiolabel.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Neuropharmacological Activity Assessment

To evaluate the potential effects on neurotransmitter systems, radioligand binding and uptake assays are recommended.

Workflow for Neurotransmitter Transporter Interaction:



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Caption: Workflow for assessing interaction with monoamine transporters.

Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

- Reagents and Materials: Human recombinant SERT expressed in cell membranes, [3H]citalopram (radioligand), test compound, glass fiber filters, scintillation fluid.
- Assay Procedure:
 - Prepare a binding buffer (e.g., Tris-HCl with NaCl and KCl).
 - In a 96-well plate, combine the cell membranes expressing SERT, [3H]citalopram, and varying concentrations of **4-benzylmorpholine-3-carboxylic acid**.
 - Incubate at room temperature for 1 hour to allow binding to reach equilibrium.
 - Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
 - Wash the filters with ice-cold binding buffer.
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
- Data Analysis: Determine the specific binding and calculate the Ki value for the test compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the literature for related compounds, several structural modifications to **4-benzylmorpholine-3-carboxylic acid** could be explored to optimize its biological activity for specific targets:

- **Substitution on the Benzyl Ring:** The position and nature of substituents on the benzyl ring can significantly impact potency and selectivity, as demonstrated in the case of CYP2A13 inhibitors.[8]
- **Stereochemistry:** The stereochemistry at the 3-position of the morpholine ring is likely to be crucial for biological activity. Enantiomerically pure synthesis and evaluation of both isomers are recommended.
- **Carboxylic Acid Bioisosteres:** Replacing the carboxylic acid with known bioisosteres, such as tetrazoles or hydroxamic acids, could modulate the compound's physicochemical properties and target interactions.[5]

Data Summary of Related Compounds

Compound Class	Target	Key Findings	Reference
Benzylmorpholine Analogs	CYP2A13	Selective inhibition over CYP2A6, potential for lung cancer chemoprevention.	[8][9]
Benzomorpholine Derivatives	EZH2	Antiproliferative activity in NSCLC cell lines (IC50 = 1.1 μ M for compound 6y).	[10]
Benzomorpholine Derivatives	RORyt	Potent agonistic activity (EC50 = 7.5 \pm 0.6 nM for compound 9g).	[11]
Morpholine-4-carboxylic Acid Derivatives	Cathepsin S	Identified as potent inhibitors.	[13][14]

Conclusion

While **4-benzylmorpholine-3-carboxylic acid** remains a largely unexplored molecule, the wealth of data on its structural analogs strongly suggests its potential as a valuable lead compound in several therapeutic areas, most notably oncology and neuropharmacology. The proposed synthetic strategies and experimental workflows in this guide provide a solid framework for initiating a comprehensive investigation into its biological activities. A systematic exploration of its structure-activity relationships will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

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